4-[(3-Phenylpropoxy)methyl]piperidine
Description
4-[(3-Phenylpropoxy)methyl]piperidine is a piperidine derivative featuring a 3-phenylpropoxy methyl substituent on the piperidine ring. The compound’s molecular formula is inferred as C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol (calculated based on substituent analysis).
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(3-phenylpropoxymethyl)piperidine |
InChI |
InChI=1S/C15H23NO/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15/h1-3,5-6,15-16H,4,7-13H2 |
InChI Key |
UKIRSOPORYDULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine typically involves the reaction of piperidine with 3-phenylpropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in 3-phenylpropyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-[(3-Phenylpropoxy)methyl]piperidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Phenylpropoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
4-[(3-Phenylpropoxy)methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of 4-[(3-Phenylpropoxy)methyl]piperidine with analogous compounds:
Substituent Effects on Properties
- Electron Effects : Nitro groups (e.g., in ) introduce electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. In contrast, the phenylpropoxy group is electron-rich, favoring interactions with hydrophobic binding pockets.
- Biological Activity : Paroxetine’s benzodioxolyloxy and fluorophenyl groups confer selective serotonin reuptake inhibition (SSRI) activity . The absence of such polar groups in the target compound suggests divergent pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
